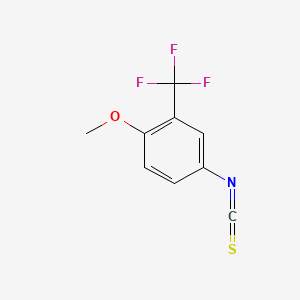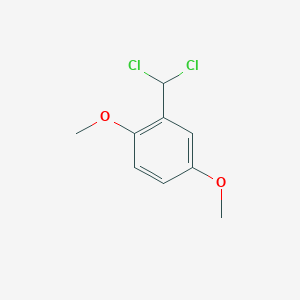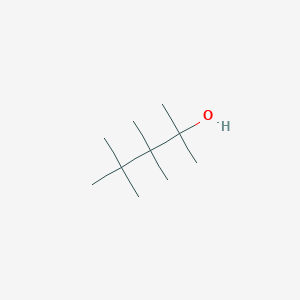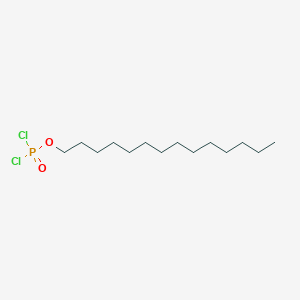
4,4,5,5-tetramethyl-2-(4-naphthalen-1-ylnaphthalen-1-yl)-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-tetramethyl-2-(4-naphthalen-1-ylnaphthalen-1-yl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a dioxaborolane ring with two naphthyl groups, making it a potentially useful reagent in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-(4-naphthalen-1-ylnaphthalen-1-yl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronic ester precursor with a naphthyl-containing reagent. Common reagents include naphthyl halides or naphthylboronic acids. The reaction is often carried out in the presence of a palladium catalyst under inert conditions.
Industrial Production Methods
Industrial production methods for boronic esters generally involve large-scale reactions using similar synthetic routes. The choice of solvents, catalysts, and purification methods are optimized for cost-effectiveness and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Boronic esters can undergo oxidation to form boronic acids.
Reduction: Reduction reactions can convert boronic esters to boranes.
Substitution: Boronic esters are key intermediates in Suzuki-Miyaura cross-coupling reactions, where they react with aryl or vinyl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or ethanol.
Major Products
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
Boronic esters are widely used in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology
Boronic esters can be used as enzyme inhibitors, particularly for proteases and other enzymes with active site serine residues.
Medicine
Industry
Boronic esters are used in the production of advanced materials, including polymers and electronic materials.
Wirkmechanismus
The mechanism of action for boronic esters in cross-coupling reactions involves the formation of a palladium-boron complex, which facilitates the transfer of the aryl or vinyl group to the halide. In enzyme inhibition, boronic esters form covalent bonds with active site residues, blocking the enzyme’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic acid
- 4,4,5,5-tetramethyl-2-(phenyl)-1,3,2-dioxaborolane
- Naphthylboronic acid
Uniqueness
4,4,5,5-tetramethyl-2-(4-naphthalen-1-ylnaphthalen-1-yl)-1,3,2-dioxaborolane is unique due to its dual naphthyl groups, which may provide enhanced reactivity and selectivity in certain chemical reactions compared to simpler boronic esters.
Eigenschaften
Molekularformel |
C26H25BO2 |
|---|---|
Molekulargewicht |
380.3 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-(4-naphthalen-1-ylnaphthalen-1-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C26H25BO2/c1-25(2)26(3,4)29-27(28-25)24-17-16-22(21-13-7-8-14-23(21)24)20-15-9-11-18-10-5-6-12-19(18)20/h5-17H,1-4H3 |
InChI-Schlüssel |
JFFQQAXWDQJQCX-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)C4=CC=CC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


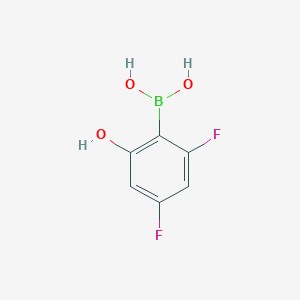

![1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]-2-propanol](/img/structure/B13702204.png)
![(R)-6-Chloro-1-[1-(2,4-dichlorophenyl)ethyl]-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13702208.png)

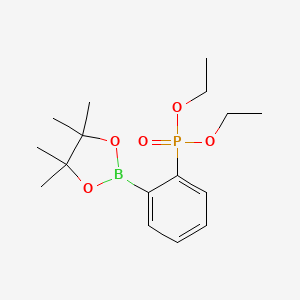
![Ethyl 5-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B13702217.png)
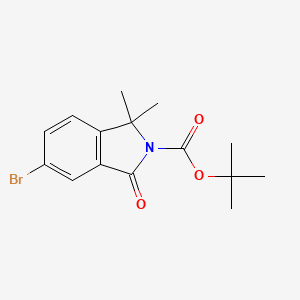

![2-(3-Bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B13702256.png)
